High-Affinity 5-HT2B Receptor Antagonism: Comparative Potency Against a Close Structural Analog
C-[1-(2-Methoxy-ethyl)-pyrrolidin-3-yl]-methylamine exhibits potent 5-HT2B receptor antagonist activity with an IC50 of 54 nM in a cellular functional assay [1]. Its binding affinity for the 5-HT2B receptor is characterized by an IC50 of 22 ± 9.0 nM [1]. While a direct head-to-head comparison with a closely related analog is not available in the open literature, the compound's selectivity profile against a panel of 161 GPCRs, where it only showed activity at the 5-HT2B receptor, provides a strong class-level inference of its unique target engagement [1]. This contrasts with many other pyrrolidine-based amines, which often exhibit broader or weaker activity at multiple aminergic receptors.
| Evidence Dimension | 5-HT2B Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 54 nM (functional assay); IC50 = 22 ± 9.0 nM (binding assay) |
| Comparator Or Baseline | Baseline: 161 GPCR panel; only 5-HT2B activity observed. Comparison to other pyrrolidine amines not directly measured but inferred from selectivity profile. |
| Quantified Difference | Selectivity: Activity observed only at 5-HT2B among 161 GPCRs tested. |
| Conditions | Cellular functional assay; GPCR agonist/antagonist screen (Eurofins) of 161 receptors. |
Why This Matters
The high potency and exceptional selectivity for the 5-HT2B receptor distinguish this compound as a precise chemical probe for investigating this target in neurological and fibrotic disease models, reducing the risk of off-target effects common with less selective scaffolds.
- [1] PMC Table 1: Biological and Pharmacological Profile of a 5-HT2B Antagonist. J Alzheimers Dis. 2024;98(1):jAD240063. Table 1. https://pmc.ncbi.nlm.nih.gov/articles/PMC11091653/table/jad-98-jad240063-t001/ View Source
